molecular formula C15H18BF3O4 B6308673 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate CAS No. 1810790-95-4

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate

Cat. No. B6308673
CAS RN: 1810790-95-4
M. Wt: 330.11 g/mol
InChI Key: SFNRRIPTUZWJIX-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H18BF3O4 and its molecular weight is 330.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1250237 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate and related compounds serve as boric acid ester intermediates with benzene rings, utilized in various synthesis and structural analysis applications. Their synthesis involves multi-step substitution reactions, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations complement these methods, providing insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, elucidating physicochemical properties relevant to further chemical applications (Huang et al., 2021).

Applications in Molecular Electronics and Photonics

The synthesis of boron-containing derivatives demonstrates the potential applications of these compounds in molecular electronics and photonics. The preparation of boronated derivatives through reactions involving B2pin2 under specific catalysts, yielding compounds in notable yields, suggests their utility in creating novel materials with desired electronic and photonic properties (Das et al., 2011).

Hydrolytic Stability and Oxidative Stress Protection

Modifications to the basic structure of this compound, such as introducing boronate groups, have been explored to enhance hydrolytic stability and provide cytoprotective effects against oxidative stress. These modifications lead to more stable compounds that release active chelators in response to hydrogen peroxide, targeting iron sequestration in cells under oxidative stress and offering potential therapeutic applications (Wang & Franz, 2018).

Enhanced Sensing and Detection Capabilities

The functionalization of this compound derivatives has been investigated for enhancing sensing and detection capabilities, particularly for hydrogen peroxide vapor, a component of peroxide-based explosives. By incorporating imine groups, researchers have significantly increased the deboronation velocity, enabling faster and more sensitive detection of hydrogen peroxide vapor, with implications for security and environmental monitoring (Fu et al., 2016).

properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-8-9(12(20)21-5)6-7-10(11)15(17,18)19/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNRRIPTUZWJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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